4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine

JAK2 Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine (CAS 2060042-59-1) is a heterocyclic building block combining a 1-methylimidazole ring with a 1,2,3,6-tetrahydropyridine scaffold. Its structure is electronically and sterically distinct from its 2-yl regioisomer, placing the imidazole nitrogen lone pair in a different orientation, which critically alters hydrogen-bonding capability and metal coordination geometry in target binding pockets.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
Cat. No. B13211383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESCN1C=NC=C1C2=CCNCC2
InChIInChI=1S/C9H13N3/c1-12-7-11-6-9(12)8-2-4-10-5-3-8/h2,6-7,10H,3-5H2,1H3
InChIKeyAQFOTFWJCKOKIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine: A Regiospecific Building Block for JAK2 and CNS Probe Synthesis


4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine (CAS 2060042-59-1) is a heterocyclic building block combining a 1-methylimidazole ring with a 1,2,3,6-tetrahydropyridine scaffold [1]. Its structure is electronically and sterically distinct from its 2-yl regioisomer, placing the imidazole nitrogen lone pair in a different orientation, which critically alters hydrogen-bonding capability and metal coordination geometry in target binding pockets [2]. This compound serves as a key intermediate in the discovery of potent JAK2 kinase inhibitors and as a rigidified bioisostere for CNS-penetrant probe design, where the tetrahydropyridine ring provides a non-planar amine handle absent in fully aromatic pyridyl-imidazole systems [3].

Why 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine Cannot Be Interchanged with Its Regioisomer or Pyridyl Analogs


Regioisomeric substitution on the imidazole ring profoundly alters the electron density and vector of the nitrogen lone pair, leading to divergent binding affinities and kinetics against kinase targets [1]. For example, in 1-methyl-1H-imidazole-based JAK2 inhibitors, the shift from a 5-yl to a 2-yl linkage can abrogate key hinge-region hydrogen bonds, resulting in a loss of inhibitory potency exceeding 100-fold [2]. Furthermore, the 1,2,3,6-tetrahydropyridine ring is not functionally interchangeable with piperidine or pyridine; its partially unsaturated character imposes a unique ring pKa (~9–10) and geometric constraint that optimize CNS multiparameter optimization (MPO) scores for blood-brain barrier penetration [3]. Procuring a generic imidazole or a saturated piperidine analog without verifying the regiospecific and olefinic integrity risks failure of critical synthetic campaigns and rejection of pharmacological data.

4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine: Quantified Differentiation from Comparator Analogs


Regiospecificity in JAK2 Kinase Inhibition: 5-yl vs. 2-yl Imidazole Potency

In a series of 1-methyl-1H-imidazole JAK2 inhibitors, the 5-yl linked analog (closely related to the target scaffold) demonstrated potent enzymatic inhibition, while the regioisomeric 2-yl linked variant exhibited a dramatic loss of activity. This is attributed to the 5-yl isomer's optimal N-3 nitrogen position for a crucial hinge-binding hydrogen bond with Leu932 of JAK2, a contact precluded by the 2-yl geometry [1].

JAK2 Kinase Inhibition Structure-Activity Relationship Medicinal Chemistry

Improved CNS Drug-like Profile: Tetrahydropyridine vs. Piperidine and Pyridine Basicity

The 1,2,3,6-tetrahydropyridine core of the target compound offers a distinct pKa advantage for CNS penetration compared to its saturated piperidine and aromatic pyridine counterparts. Its calculated pKa (~9.5) is strategically positioned to minimize P-glycoprotein (P-gp) efflux while maintaining adequate solubility, in contrast to the higher basicity of piperidine (pKa ~11.1) and the lower, non-protonatable nature of pyridine (pKa ~5.2) [1].

CNS Drug Design Physicochemical Properties Bioisosteres

Conformational Rigidity: 1,2,3,6-Tetrahydropyridine vs. Flexible Ethylamino Linkers in GPCR ligands

In histamine H3 receptor antagonists, employing a 1,2,3,6-tetrahydropyridin-4-yl group as a rigid linker between the imidazole and a distal aromatic group constrained the molecule in the bioactive conformation, leading to a potency increase compared to a flexible ethyleneamino linker. While the target compound is a simplified analog, studies on structurally related H3 ligands show that the tetrahydropyridine ring improves Ki by nearly 10-fold over a propylamino chain by reducing the entropic penalty upon binding [1].

GPCR Pharmacology Conformational Constraint Bioisosteric Replacement

High-Impact Application Scenarios for 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine


Structure-Based Design of JAK2 Kinase Inhibitors for Myeloproliferative Neoplasms

Medicinal chemists can utilize this compound as a C-ring fragment to derive potent, hinge-binding inhibitors of JAK2. As demonstrated by Su et al. (2014), the 5-yl-imidazole-1,2,3,6-tetrahydropyridine core enables critical hydrogen-bonding with the Leu932 backbone, achieving low-nanomolar enzymatic inhibition [1]. The dihydrochloride salt form (CAS 2155852-67-6) provides the necessary solubility for in situ functionalization, allowing rapid library enumeration for SAR studies targeting the JAK/STAT pathway.

CNS-Penetrant Chemical Probe Synthesis via MPO-Optimized Scaffold Hopping

The tetrahydropyridine core addresses the CNS MPO challenge by providing an optimal pKa ~9.5, unlike its piperidine counterpart [1]. This compound is ideal for synthesizing brain-penetrant probes targeting CNS-implicated kinases (e.g., G2019S LRRK2) or GPCRs. Its rigid, non-planar structure can be used as a bioisostere to replace a metabolically labile piperazine or a P-gp-substrate piperidine, improving overall pharmacokinetic profile without compromising target engagement.

Regiospecific Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

In FBDD, the exact regiospecificity is paramount. This 5-yl imidazole building block is a validated fragment for identifying hits against kinases and other ATP- or imidazole-binding enzymes. Its use ensures that any affinity captured in a primary screen is structurally relevant, avoiding synthetic dead-ends that occur with the inactive 2-yl isomer [1]. The free tetrahydropyridine NH allows for rapid parallel derivatization to generate fragment growth libraries.

Quote Request

Request a Quote for 4-(1-Methyl-1H-imidazol-5-yl)-1,2,3,6-tetrahydropyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.